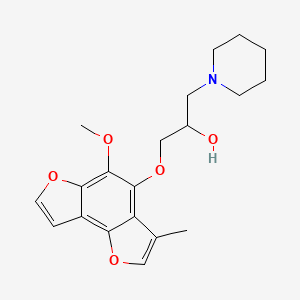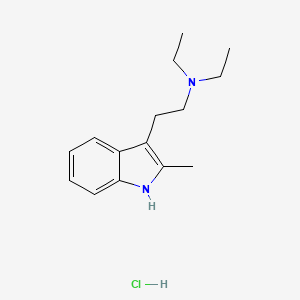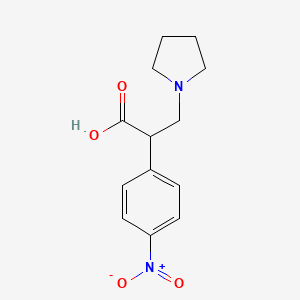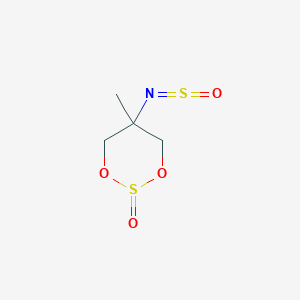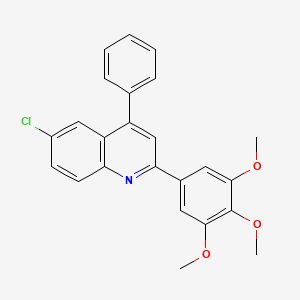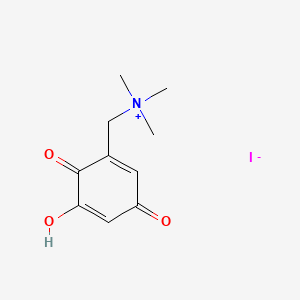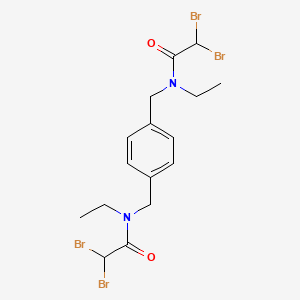
N,N'-Bis(dibromoacetyl)-N,N'-diethyl-1,4-xylylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine: is a synthetic organic compound characterized by the presence of dibromoacetyl groups attached to a diethyl-1,4-xylylenediamine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine typically involves the reaction of diethyl-1,4-xylylenediamine with dibromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Diethyl-1,4-xylylenediamine+2Dibromoacetyl chloride→N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine+2HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. The use of microreactors and optimized reaction conditions, such as temperature and pressure, can significantly improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions: N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromoacetyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding dihydroxy or diamino derivatives.
Oxidation: Oxidative cleavage of the dibromoacetyl groups can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Reduction: Formation of dihydroxy or diamino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine involves its interaction with nucleophilic sites on biological macromolecules such as proteins and nucleic acids. The dibromoacetyl groups can form covalent bonds with nucleophilic residues, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution and reduction reactions also contributes to its biological activity.
類似化合物との比較
N,N’-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: Used as a catalyst in polymerization reactions.
N,N’-Bis(salicylidene)ethylenediamine: Known for its metal-chelating properties and applications in coordination chemistry.
N,N’-Bis(phenylcarbamoyl)alkyldiamines: Investigated as thermal stabilizers for polymers.
Uniqueness: N,N’-Bis(dibromoacetyl)-N,N’-diethyl-1,4-xylylenediamine is unique due to the presence of dibromoacetyl groups, which impart distinct reactivity and potential biological activity
特性
CAS番号 |
93017-46-0 |
|---|---|
分子式 |
C16H20Br4N2O2 |
分子量 |
592.0 g/mol |
IUPAC名 |
2,2-dibromo-N-[[4-[[(2,2-dibromoacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C16H20Br4N2O2/c1-3-21(15(23)13(17)18)9-11-5-7-12(8-6-11)10-22(4-2)16(24)14(19)20/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChIキー |
FIRBTAPAUPTXSC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Br)Br)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


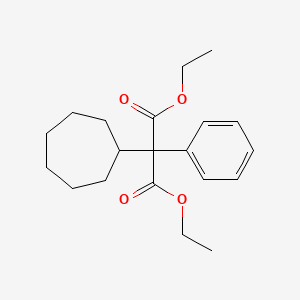
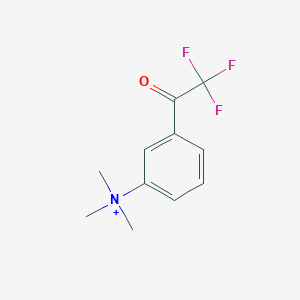
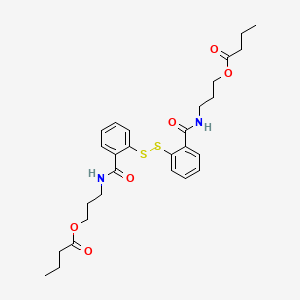
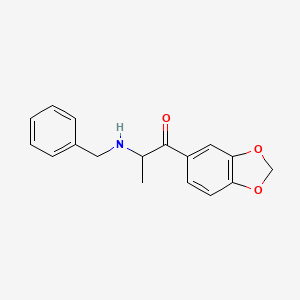
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

